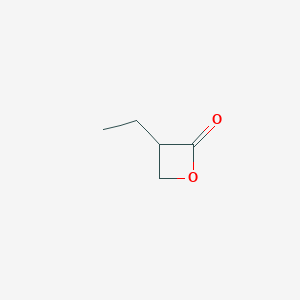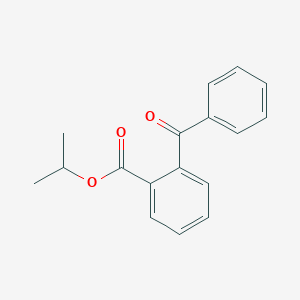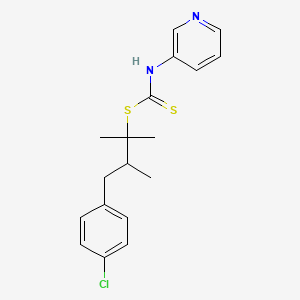
(4-Chlorophenyl)methyl 1,1-dimethylpropyl 3-pyridinylcarbonimidodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)methyl 1,1-dimethylpropyl 3-pyridinylcarbonimidodithioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a chlorophenyl group, a dimethylpropyl group, and a pyridinylcarbonimidodithioate moiety, making it a subject of interest for researchers in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methyl 1,1-dimethylpropyl 3-pyridinylcarbonimidodithioate typically involves the reaction of 4-chlorobenzyl chloride with 1,1-dimethylpropylamine in the presence of a base to form the intermediate. This intermediate is then reacted with 3-pyridinylcarbonimidodithioic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-Chlorophenyl)methyl 1,1-dimethylpropyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (4-Chlorophenyl)methyl 1,1-dimethylpropyl 3-pyridinylcarbonimidodithioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Researchers are investigating its efficacy as an antimicrobial or anticancer agent, given its ability to interact with cellular targets.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (4-Chlorophenyl)methyl 1,1-dimethylpropyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (4-Chlorophenyl)methyl 1,1-dimethylpropyl 3-pyridinylcarbonimidodithioate
- This compound analogs
- Other pyridinylcarbonimidodithioate derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
34763-25-2 |
|---|---|
分子式 |
C18H21ClN2S2 |
分子量 |
365.0 g/mol |
IUPAC名 |
[4-(4-chlorophenyl)-2,3-dimethylbutan-2-yl] N-pyridin-3-ylcarbamodithioate |
InChI |
InChI=1S/C18H21ClN2S2/c1-13(11-14-6-8-15(19)9-7-14)18(2,3)23-17(22)21-16-5-4-10-20-12-16/h4-10,12-13H,11H2,1-3H3,(H,21,22) |
InChIキー |
FLJRPGCXUOOPDK-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)Cl)C(C)(C)SC(=S)NC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Naphtho[2,3-F]indole](/img/structure/B14688098.png)
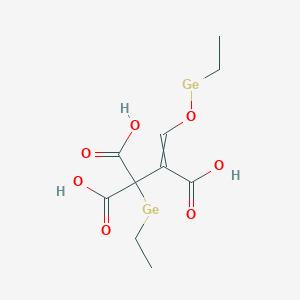
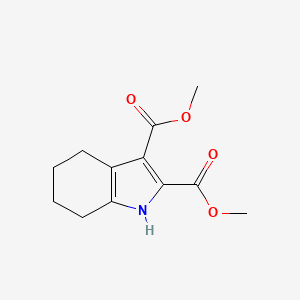
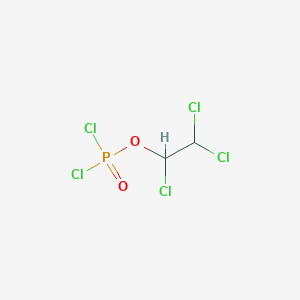
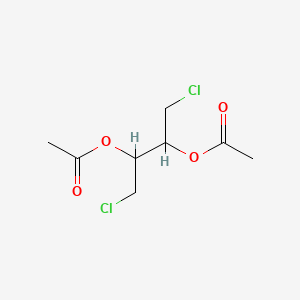
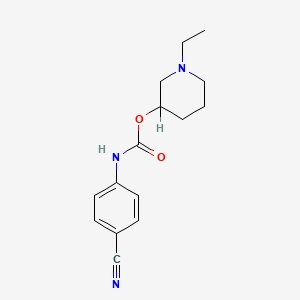
![3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate](/img/structure/B14688141.png)

![2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14688158.png)



